1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Scientific Research Applications
Synthesis of Novel Compounds
- Researchers have synthesized new derivatives of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives, confirming their structures through elemental analysis (CHNS), 1HNMR, and chromatographic mass spectral analysis. This work underlines the versatility of 1,2,4-triazole derivatives in creating compounds with potential biological activities (Safonov & Nevmyvaka, 2020).
Methodological Advances
- A novel synthetic method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, utilizing phenyl acetylene as raw material, demonstrates the efficiency of generating triazole derivatives. This method emphasizes the accessibility of starting materials and good overall yield, showcasing the potential for developing various drugs (Liu et al., 2015).
Biological Activity
- The antibacterial activity of triazole analogues of piperazine was investigated, showing significant inhibition against various human pathogenic bacteria. This suggests that triazole derivatives could be promising candidates for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Luminescence and Chemical Properties
- The synthesis, characterization, and luminescence properties of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives were explored, including an interesting in situ decarboxylic reaction phenomenon. This study provides insights into the potential use of these complexes in materials science (Zhao et al., 2014).
Structural and Functional Analyses
- Research on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives revealed their structural and chemical properties through experimental and quantum-chemical analyses. This work expands the understanding of triazole compounds' chemical behavior and potential applications (Shtabova et al., 2005).
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDFJWOPJRQWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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